Trioxido(Oxo)tungsten

Description

Structure

2D Structure

Properties

CAS No. |

14700-04-0 |

|---|---|

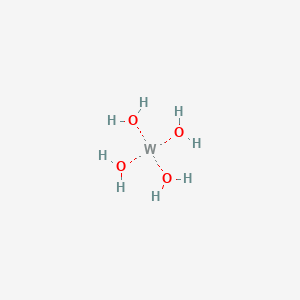

Molecular Formula |

H8O4W |

Molecular Weight |

255.9 g/mol |

IUPAC Name |

tungsten;tetrahydrate |

InChI |

InChI=1S/4H2O.W/h4*1H2; |

InChI Key |

BDPNSNXYBGIFIE-UHFFFAOYSA-N |

SMILES |

O.O.O.O.[W] |

Canonical SMILES |

O.O.O.O.[W] |

Synonyms |

Hydrazine, stannyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for Oxotungsten Compounds

Preparation of Binary Tungsten Oxides

Binary tungsten oxides, primarily tungsten trioxide (WO₃), are synthesized through various methods that allow for precise control over crystallinity, stoichiometry, and morphology.

Chemical Vapor Deposition (CVD) Techniques and Variants

Chemical Vapor Deposition (CVD) is a versatile technique for producing high-quality thin films of tungsten oxides. In a typical CVD process, a volatile tungsten precursor is introduced into a reaction chamber where it decomposes or reacts with an oxygen source on a heated substrate to form a solid film.

A common precursor for the synthesis of tungsten oxide films is tungsten hexacarbonyl (W(CO)₆). The process involves the sublimation of W(CO)₆ and its reaction with oxygen in the gas phase. The resulting tungsten oxide nanoparticles are then deposited onto a substrate. Another widely used precursor is tungsten hexafluoride (WF₆), which reacts with a mixture of argon, oxygen, and hydrogen.

Atmospheric pressure CVD (APCVD) is a variant that has been successfully used to grow tungsten oxide films. For instance, nanostructured WO₃ films can be deposited on glass substrates at atmospheric pressure using tungsten hexachloride (WCl₆) as the precursor and water vapor as the oxidizing agent. This method allows for deposition at relatively low temperatures, between 350 and 450 °C.

Plasma-enhanced CVD (PECVD) is another variation that utilizes plasma to energize the precursor gases, enabling deposition at even lower temperatures. This is particularly advantageous for substrates that cannot withstand high temperatures.

Table 1: Comparison of CVD Techniques for Tungsten Oxide Synthesis

| CVD Variant | Typical Precursor(s) | Oxygen Source | Typical Deposition Temperature | Key Advantages |

| Thermal CVD | Tungsten Hexacarbonyl (W(CO)₆) | Oxygen | 400-600 °C | High purity films |

| Atmospheric Pressure CVD (APCVD) | Tungsten Hexachloride (WCl₆) | Water Vapor | 350-450 °C | Scalability, no need for vacuum |

| Plasma-Enhanced CVD (PECVD) | Tungsten Hexafluoride (WF₆) | Oxygen | < 300 °C | Low deposition temperature |

Sol-Gel Synthesis Routes

The sol-gel method is a wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers.

For the synthesis of tungsten oxide, a common approach is the acidification of a sodium tungstate (B81510) (Na₂WO₄) solution using a proton exchange resin. This results in the formation of a tungstic acid sol, which upon aging and drying, transforms into a gel. Subsequent heat treatment of the gel leads to the formation of crystalline WO₃. The properties of the final material, such as particle size and surface area, are highly dependent on the pH of the sol and the calcination temperature.

Another route involves the use of tungsten alkoxides, such as tungsten(VI) ethoxide (W(OC₂H₅)₆), which are hydrolyzed and condensed to form the gel. This method offers excellent control over the purity of the final product.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This method is particularly effective for producing well-defined crystalline nanostructures of tungsten oxide.

Typically, an aqueous solution of a tungsten salt, such as sodium tungstate dihydrate (Na₂WO₄·2H₂O), is acidified with an acid like hydrochloric acid (HCl) or nitric acid (HNO₃). This mixture is then sealed in a Teflon-lined stainless-steel autoclave and heated to temperatures between 100 and 200 °C for a period of several hours to days. During this process, the tungstic acid precursor undergoes dehydration and crystallization to form various phases of tungsten oxide, including hexagonal WO₃ and hydrated tungsten oxides. The morphology of the resulting nanostructures, such as nanowires, nanorods, and nanosheets, can be controlled by adjusting parameters like the pH of the solution, the reaction temperature, and the duration of the synthesis.

Synthesis from Solid Oxide Precursors

The synthesis of tungsten oxides from solid oxide precursors is a traditional and straightforward method, often involving the thermal decomposition or oxidation of tungsten-containing compounds. One of the most common precursors is ammonium (B1175870) tungstate, which can be in the form of ammonium paratungstate ((NH₄)₁₀W₁₂O₄₁·5H₂O) or ammonium metatungstate ((NH₄)₆H₂W₁₂O₄₀).

The process typically involves heating the ammonium tungstate precursor in an oxidizing atmosphere, such as air or oxygen. The decomposition occurs in several stages, with the final formation of tungsten trioxide (WO₃) at temperatures above 500 °C. The morphology and crystal structure of the resulting WO₃ powder can be influenced by the heating rate and the final calcination temperature.

Another approach is the direct oxidation of tungsten metal powder or other lower tungsten oxides, such as tungsten dioxide (WO₂), at elevated temperatures in an oxidizing environment. This method is effective for producing large quantities of tungsten oxide.

Low-Temperature Synthesis of Amorphous Phases

The synthesis of amorphous tungsten oxide at low temperatures is of significant interest for applications such as electrochromic devices, where an amorphous structure can enhance ion diffusion and coloration efficiency. These methods typically avoid high-temperature calcination steps.

One common low-temperature route is the precipitation of tungstic acid from a solution of a soluble tungstate, followed by careful drying. For instance, the acidification of a sodium tungstate solution leads to the formation of a hydrated tungsten oxide gel. This gel can be dried at temperatures below 100 °C to yield an amorphous powder.

Another approach is the evaporation-induced self-assembly (EISA) method. In this technique, a solution containing a tungsten precursor, such as tungsten hexachloride (WCl₆), dissolved in an alcohol is deposited as a thin film. As the solvent evaporates, the precursor molecules self-assemble into an amorphous network.

Synthesis of Molecular Oxotungsten (B8612460) Complexes

The synthesis of molecular oxotungsten complexes involves the creation of discrete molecules containing a tungsten-oxygen bond. These complexes are crucial as catalysts and as models for understanding the reactivity of tungsten oxides.

A common strategy for synthesizing these complexes is the reaction of tungsten halides or oxyhalides with oxygen-containing ligands. For example, the reaction of tungsten(VI) oxychloride (WOCl₄) with alcohols (ROH) can lead to the formation of oxoalkoxide complexes of the type [WO(OR)₄].

Another important class of molecular oxotungsten complexes is the polyoxotungstates. These are large anionic clusters of tungsten and oxygen, with the Keggin and Dawson structures being the most well-known. The synthesis of these complexes typically involves the acidification of an aqueous solution of tungstate ions. For example, the Keggin-type phosphotungstate anion, [PW₁₂O₄₀]³⁻, can be synthesized by reacting sodium tungstate with phosphoric acid.

The functionalization of these polyoxotungstates allows for the creation of a vast library of molecular complexes with tailored properties. For instance, organic groups can be covalently attached to the polyoxotungstate framework, leading to hybrid organic-inorganic materials.

Organometallic Oxotungsten Complexes

Organometallic oxotungsten complexes, characterized by the presence of a direct tungsten-carbon bond, are a cornerstone of modern catalysis, particularly in olefin metathesis. The synthetic strategies to access these compounds are varied and often tailored to the specific nature of the organic ligands.

Synthesis of Oxo Alkylidene Complexes

The synthesis of tungsten oxo alkylidene complexes, which are key intermediates in olefin metathesis, has been approached through several methodologies. A notable method involves the α-hydrogen abstraction from a dialkyl precursor. For instance, the reaction of W(O)₂(CH₂-t-Bu)₂(bipy) with a mixture of ZnCl₂(dioxane), PMe₂Ph, and trimethylsilyl (B98337) chloride (TMSCl) in toluene (B28343) at 100 °C yields the tungsten oxo alkylidene complex W(O)(CH-t-Bu)Cl₂(PMe₂Ph)₂ in a 45% isolated yield. nih.govmit.edu A similar procedure can be used to prepare the neophylidene analogue, W(O)(CHCMe₂Ph)Cl₂(PMe₂Ph)₂, which is obtained in a 39% yield. mit.eduacs.org

Another synthetic route involves the reaction of pre-formed tungsten chloro complexes with organolithium reagents. For example, the reaction of W(O)(CHCMe₂Ph)(Cl)₂(PPhMe₂)₂ with racemic Li₂L1 (where L1 is a biphenolate ligand) in benzene (B151609) produces rac-W(O)(CHCMe₂Ph)(L1)(PPhMe₂) in an 86% yield. acs.org

The following table summarizes the synthesis of selected oxo alkylidene complexes:

| Compound | Precursors | Reagents | Yield (%) | ¹H NMR (δ, ppm) |

| W(O)(CH-t-Bu)Cl₂(PMe₂Ph)₂ | W(O)₂(CH₂-t-Bu)₂(bipy) | ZnCl₂(dioxane), PMe₂Ph, TMSCl | 45 | Not specified |

| W(O)(CHCMe₂Ph)Cl₂(PMe₂Ph)₂ | W(O)₂(CH₂CMe₂Ph)₂(bipy) | ZnCl₂(dioxane), PMe₂Ph, TMSCl | 39 | Not specified |

| rac-W(O)(CHCMe₂Ph)(L1)(PPhMe₂) | W(O)(CHCMe₂Ph)(Cl)₂(PPhMe₂)₂, rac-Li₂L1 | Benzene | 86 | 10.59 (alkylidene H) |

| (R,S)-[W(μ-O)(CHCMe₂Ph)(L1)]₂ | rac-W(O)(CHCMe₂Ph)(L1)(PPhMe₂) | B(C₆F₅)₃ | 65 | 8.79 (alkylidene H) acs.org |

Oxotungsten Complexes with Alkoxide Ligands (e.g., Tetra-t-butoxide tungsten oxide)

Oxotungsten complexes featuring alkoxide ligands are valuable precursors for a variety of catalytic and materials science applications. The synthesis of tetra-t-butoxide tungsten oxide, W(O)(O-t-Bu)₄, can be achieved, albeit in modest yield, through the reaction of tungsten oxytetrachloride (WOCl₄) with lithium tert-butoxide (LiO-t-Bu). mit.edu The product can be isolated via sublimation. mit.edu This compound is also known as tetrakis(2-methyl-2-propanolato)oxotungsten. ereztech.com Another approach involves the sol-gel synthesis method using tungsten oxo-tetra-n-butoxide dissolved in ethanol (B145695) as a molecular precursor. matec-conferences.org

The synthesis of ditungsten hexa-tert-butoxide has also been reported. acs.org Furthermore, a tungsten nitrido tert-butoxide complex, WN(OtBu)₃, has been synthesized and explored as a precursor for aerosol-assisted chemical vapor deposition. morressier.com

The table below details the synthesis of selected oxotungsten t-butoxide complexes:

| Compound | Precursors | Reagents/Conditions | Yield (%) |

| W(O)(O-t-Bu)₄ | WOCl₄ | LiO-t-Bu | Modest mit.edu |

| WN(OtBu)₃ | Not specified | Not specified | Not specified |

Oxotungsten Complexes with Isopropoxide Ligands

Donor-functionalized tungsten(VI) oxo-amino-alkoxides with isopropoxide ligands have been synthesized by reacting the dimeric precursor [WO(OPrⁱ)₄]₂ with appropriate chelating amino-alcohols in toluene. For instance, the reaction of [WO(OPrⁱ)₄]₂ with one equivalent of a chelating amino-alcohol like Hdmae, Hbdmap, or Htdmap leads to the formation of monomeric liquid complexes WO(OPrⁱ)₃(dmae), WO(OPrⁱ)₃(bdmap), and WO(OPrⁱ)₃(tdmap). These air- and moisture-sensitive pale yellow oils can be purified by vacuum distillation.

The synthesis of these complexes is summarized below:

| Compound | Precursors | Reagents |

| WO(OPrⁱ)₃(dmae) | [WO(OPrⁱ)₄]₂ | Hdmae |

| WO(OPrⁱ)₃(bdmap) | [WO(OPrⁱ)₄]₂ | Hbdmap |

| WO(OPrⁱ)₃(tdmap) | [WO(OPrⁱ)₄]₂ | Htdmap |

Oxotungsten Complexes with Chelating Ligands

The incorporation of chelating ligands provides stability and modulates the reactivity of oxotungsten centers. Salicylate (B1505791) and hydrotris(pyrazolyl)borate ligands are two prominent examples that have been successfully employed in the synthesis of well-defined oxotungsten complexes.

Salicylate-based Ligands

Tungsten(VI) oxo-salicylate complexes can be prepared in moderate yields (47% to 63%) by reacting WOCl₄ with two equivalents of a substituted salicylic (B10762653) acid. nih.govrsc.org For example, the reaction with 3-methylsalicylic acid (Me-saliH₂) or 3,5-di-isopropylsalicylic acid (di-i-PrsaliH₂) in refluxing toluene yields analogous ditungsten complexes, [{WO(Me-sali)(Me-saliH)}₂(μ-O)] and [{WO(di-i-Prsali)(di-i-PrsaliH)}₂(μ-O)], respectively. rsc.orgresearchgate.netresearchgate.net However, when the reaction with 3,5-di-isopropylsalicylic acid is conducted in refluxing hexane, the mononuclear tungsten complex [WO(di-i-Prsali)(di-i-PrsaliH)Cl] is isolated. rsc.orgresearchgate.netresearchgate.net

The synthesis of these salicylate complexes is detailed in the following table:

| Compound | Precursors | Solvent/Conditions | Yield (%) |

| [{WO(Me-sali)(Me-saliH)}₂(μ-O)] | WOCl₄, 3-methylsalicylic acid | Toluene, reflux | 47-63 nih.govrsc.org |

| [{WO(di-i-Prsali)(di-i-PrsaliH)}₂(μ-O)] | WOCl₄, 3,5-di-isopropylsalicylic acid | Toluene, reflux | 47-63 nih.govrsc.org |

| [WO(di-i-Prsali)(di-i-PrsaliH)Cl] | WOCl₄, 3,5-di-isopropylsalicylic acid | Hexane, reflux | Not specified |

It has been noted that tungsten hexachloride (WCl₆) can also serve as a starting material, acting as a halogen-transfer agent that reacts directly with salicylic acid to form a tungsten oxo fragment. researchgate.netnih.gov

Hydrotris(pyrazolyl)borate Ligands

The sterically demanding hydrotris(3,5-dimethylpyrazolyl)borate ligand, {HB(Me₂pz)₃}⁻, is effective in stabilizing high-valent mononuclear oxotungsten complexes. Organometallic dioxo-W(VI) complexes of the type [{HB(Me₂pz)₃}WO₂R] (where R = Me, Et, CH₂Ph, Ph) have been synthesized by reacting [{HB(Me₂pz)₃}WO₂Cl] with Grignard reagents (RMgX) in tetrahydrofuran. The yields for these reactions range from 27% to 71%.

The synthesis of these complexes is outlined below:

| Compound | Precursors | Reagents | Yield (%) | Selected IR Data (cm⁻¹) |

| [{HB(Me₂pz)₃}WO₂Me] | [{HB(Me₂pz)₃}WO₂Cl] | MeMgCl | 71 | ν(BH) 2550, ν(WO₂) 960, 915 |

| [{HB(Me₂pz)₃}WO₂Et] | [{HB(Me₂pz)₃}WO₂Cl] | EtMgBr | 57 | Not specified |

| [{HB(Me₂pz)₃}WO₂CH₂Ph] | [{HB(Me₂pz)₃}WO₂Cl] | PhCH₂MgCl | 48 | Not specified |

| [{HB(Me₂pz)₃}WO₂Ph] | [{HB(Me₂pz)₃}WO₂Cl] | PhMgBr | 27 | ν(BH) 2550, ν(WO₂) 960, 915 |

Furthermore, the hydroxodioxotungsten(VI) complex, LWO₂(OH) (where L = hydrotris(3,5-dimethylpyrazol-1-yl)borate), has been synthesized and characterized. acs.org Reaction of LWO₂(OH) with NEt₄OMe leads to the formation of the trioxo complex NEt₄[LWO₃]. acs.org The (μ-Oxo)bis[dioxotungsten(VI)] complex, [LWO₂]₂(μ-O), can be produced through various reactions, including the oxidation of LWO₂(μ-O)W(IV)O(CO)L. acs.org

Schiff Base Ligands

The synthesis of oxotungsten complexes incorporating Schiff base ligands represents a significant area of coordination chemistry. Schiff bases, which are formed via the condensation of a primary amine with a carbonyl compound, are versatile ligands that can stabilize tungsten in various oxidation states. researchgate.nettaylorfrancis.commdpi.com The resulting oxotungsten-Schiff base complexes are typically synthesized by reacting a suitable tungsten precursor with a pre-formed Schiff base ligand. nih.govscirp.orgidosr.org

A common method involves the reaction of tungsten precursors like tungsten(VI) oxychlorides or dioxotungsten(VI) compounds with the desired Schiff base in an appropriate solvent. For instance, novel binuclear tungsten(VI) complexes have been synthesized using a Schiff base ligand derived from the condensation of 2-hydroxyacetophenone (B1195853) and dihydrazide of isophthalic acid. bohrium.com In one approach, an oxidoperoxido-bridged complex, [{WO(O₂)}₂(L)(H₂O)₂], was formed through an in-situ reaction of WO₃·H₂O and H₂O₂ with the ligand. bohrium.com This complex could then be converted to a dioxido-bridged complex, [{WO₂}₂(L)(H₂O)₂], by reaction with triphenylphosphine (B44618). bohrium.com

Another example is the synthesis of an oxo-peroxo tungsten(VI) Schiff base complex, [WO(O₂)L(CH₃OH)], where the ligand is a dibasic tridentate (ONO) Schiff base. This complex was prepared by treating WO₃ with H₂O₂ in the presence of the ligand. bohrium.com The coordination typically involves the imine nitrogen and phenolate/alkoxide oxygen atoms of the Schiff base, leading to stable, often octahedral, geometries around the tungsten center. nih.govjmchemsci.com The versatility of Schiff base synthesis allows for fine-tuning of the electronic and steric properties of the resulting oxotungsten complexes. mdpi.com

The table below summarizes representative oxotungsten-Schiff base complexes and their synthetic precursors.

| Complex | Tungsten Precursor | Schiff Base Precursor(s) | Key Findings |

| [{WO(O₂)}₂(L)(H₂O)₂] | WO₃·H₂O / H₂O₂ | 2-Hydroxyacetophenone and Isophthalic acid dihydrazide | Formation of a binuclear oxidoperoxido-bridged complex. bohrium.com |

| [{WO₂}₂(L)(H₂O)₂] | [{WO(O₂)}₂(L)(H₂O)₂] / PPh₃ | 2-Hydroxyacetophenone and Isophthalic acid dihydrazide | Conversion from an oxidoperoxido to a dioxido-bridged complex. bohrium.com |

| [WO(O₂)L(CH₃OH)] | WO₃ / H₂O₂ | (E)-N'-(2-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | Synthesis of a mononuclear oxo-peroxo complex. bohrium.com |

Bridged Oxotungsten Species (e.g., μ-oxo complexes)

Bridged oxotungsten species, particularly those containing a μ-oxo (W-O-W) bridge, are a well-established class of compounds. These dinuclear or polynuclear complexes can be synthesized through several routes, most commonly via hydrolysis of suitable mononuclear tungsten precursors. acs.org

A classic example is the hydrolysis of tungsten chlorophosphinovinyl complexes, such as {(η⁵-C₅H₅)(Cl)(NO)W(C=CH₂)[PR₂]}, which leads to the formation of μ-oxo complexes. acs.org These reactions yield stable dinuclear compounds with a four-legged piano-stool geometry at each tungsten atom. The formation of the μ-oxo bridge is a defining feature of these reactions. Similarly, the reaction of [W(eg)₃] (where eg = 1,2-ethanediolato) with p-tert-butylcalix nih.govareneH₆ can produce an oxo-bridged complex, {[W(eg)]₂(μ-O)p-tert-butylcalix nih.govarene}. rsc.org

Microwave-assisted synthesis has emerged as an efficient method for preparing oxo-bridged W(V) dimers. mdpi.com For instance, neutral di-μ-oxo W(V) dinuclear complexes featuring ligands like L-histidine or disubstituted EDTA derivatives have been prepared from a W(V) oxalato precursor. This method offers short reaction times and minimizes the formation of side products. The resulting complexes contain the [W₂O₂(μ-O)₂] core. mdpi.com Another synthetic strategy involves the reaction of WOCl₄ with (Me₃Si)₂O in the presence of THF, which yields the tetrameric tungsten(VI)-oxo complex [WO₂Cl₂(THF)]₄, featuring μ-oxo bridges in a square-planar arrangement of tungsten atoms. researchgate.net

The structural characteristics of these μ-oxo bridges have been extensively studied using X-ray crystallography, revealing key data on bond lengths and angles.

| Complex | Synthetic Method | W-O-W Angle (°) | W-O Bridge Length (Å) |

| {[(η⁵-C₅H₅)(NO)W(C=CH₂)(P(C₆H₅)₂)]₂O} | Hydrolysis of chlorophosphinovinyl complex | 123.1 | 2.011 |

| {[(η⁵-C₅H₅)(NO)W(C=CH₂)(P(C(CH₃)₃)₂)]₂O} | Hydrolysis of chlorophosphinovinyl complex | 125.4 | 1.995 |

| [W₂O₄(L-histidine)] | Microwave-assisted ligand exchange from oxalato precursor | N/A | N/A |

| [WO₂Cl₂(THF)]₄ | Reaction of WOCl₄ with (Me₃Si)₂O | N/A | N/A |

Oxo-thio-tungsten Complexes

The synthesis of complexes containing both oxo (W=O) and thio (W=S) ligands has been driven by their relevance to the active sites of certain tungsten-containing enzymes. These oxo-thio-tungsten complexes are typically prepared by the partial sulfidation of a corresponding dioxotungsten(VI) precursor. nih.govacs.org

A common method involves the reaction of a dioxotungsten(VI) complex, such as TpWO₂X (where Tp = hydrotris(3,5-dimethylpyrazol-1-yl)borate and X is a halide or other anionic ligand), with a controlled amount of a sulfiding agent. nih.govacs.org Reagents like boron sulfide (B99878) (B₂S₃) or tetraphosphorus (B14172348) decasulfide (P₄S₁₀) are frequently used for this purpose. nih.govresearchgate.net By carefully controlling the stoichiometry of the sulfiding agent, it is possible to selectively replace one oxo ligand with a thio ligand, yielding the desired cis-oxothio-tungsten(VI) complex, TpWOSX. nih.govacs.org Further reaction can lead to the formation of bis(thio) complexes, TpWS₂X. nih.govacs.org

An alternative route to TpWOSCl involves the reaction of the bis(thio) complex TpWS₂Cl with triphenylphosphine (PPh₃) in pyridine, followed by treatment with dimethyl sulfoxide (B87167) (DMSO). nih.gov The resulting chloro complexes can then undergo metathesis reactions with alkali metal salts to introduce a variety of other ligands (X = OPh⁻, SPh⁻, etc.). nih.govacs.org These complexes are generally diamagnetic and exhibit distorted octahedral geometries. nih.govacs.org

Spectroscopic and structural data for representative oxo-thio-tungsten complexes are presented below.

| Complex | Synthetic Method | W=O Distance (Å) | W=S Distance (Å) | O=W=S Angle (°) |

| TpWOS(S₂PPh₂-S) | Sulfidation of TpWO₂(S₂PPh₂-S) | 1.712(7) | 2.162(3) | N/A |

| (R,S)-TpWOS[(-)-mentholate] | Metathesis from TpWOSCl | 1.726(7) (avg) | N/A | 102.9(3) |

| TpWOSCl | Reaction of TpWS₂Cl with PPh₃/DMSO | N/A | N/A | N/A |

Formation of Metal Cluster Compounds from Tungsten Oxides

Tungsten oxides, particularly tungsten trioxide (WO₃), serve as versatile and convenient precursors for the synthesis of complex metal cluster compounds, including polyoxometalates (POMs) and other polynuclear species. rsc.orgacs.org These syntheses often occur under hydrothermal or high-temperature solid-state conditions.

One notable synthetic pathway is the reaction of tungsten trioxide with potassium cyanide (KCN), which leads to the formation of a bitetrahedral cluster complex, [{W₆(μ₄-O)₂(μ₃-CCN)₄}(CN)₁₆]¹⁰⁻. rsc.org This reaction demonstrates the ability of the simple oxide to be transformed into a complex molecular architecture incorporating unusual bridging ligands derived from the cyanide reactant. rsc.org

The structure of the tungsten oxide precursor itself can influence the formation pathway and the resulting cluster product. acs.org For example, the hydrothermal treatment of different polyoxometalate precursors, such as ammonium metatungstate (AMT) and ammonium paratungstate (APT), leads to different outcomes. While AMT directly forms a hexagonal ammonium tungsten bronze, (NH₄)₀.₂₅WO₃, the use of APT initially yields a metastable pyrochlore-type tungsten oxide, WO₃·0.5H₂O, which then transforms into the tungsten bronze phase. acs.org This highlights the role of the precursor's solution chemistry and cluster structure in directing the synthesis. acs.orguu.nl

Electrochemical methods have also been employed to create structured tungsten oxide materials that can be considered clusters of nanostructures. nih.gov For example, breakdown anodization of tungsten foil can produce globular clusters composed of aggregated WO₃ nanoplates. nih.gov Furthermore, tungsten oxides can be used to synthesize tungsten bronze compounds, which are non-stoichiometric cluster-like materials with the general formula MₓWO₃. The hydrothermal synthesis of cesium tungsten bronze, for instance, involves heating a mixture of Cs₂WO₄, WO₂, and WO₃. researchgate.net

| Cluster Product | Precursor(s) | Synthetic Conditions | Key Feature |

| [{W₆(μ₄-O)₂(μ₃-CCN)₄}(CN)₁₆]¹⁰⁻ | WO₃, KCN | High-temperature reaction | Formation of a bitetrahedral W₆ cluster from WO₃. rsc.org |

| [{W₆(μ₄-O)₂(μ₃-As)₄}(CN)₁₆]¹⁰⁻ | WO₃, As, KCN | High-temperature reaction | Incorporation of arsenide ligands into the W₆ cluster. rsc.org |

| (NH₄)₀.₂₅WO₃ (Hexagonal Tungsten Bronze) | Ammonium Metatungstate (AMT) | Hydrothermal synthesis | Direct formation from metatungstate clusters. acs.org |

| WO₃·0.5H₂O (Pyrochlore) | Ammonium Paratungstate (APT) | Hydrothermal synthesis | Metastable intermediate phase from paratungstate clusters. acs.org |

| WO₃ globular clusters | Tungsten foil | Breakdown anodization | Electrochemical formation of nanoplate aggregates. nih.gov |

| Cesium Tungsten Bronze | Cs₂WO₄, WO₂, WO₃ | Hydrothermal (800°C) | Synthesis of a non-stoichiometric bronze. researchgate.net |

Advanced Characterization Techniques and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy is a cornerstone for identifying the structural characteristics of tungsten trioxide.

Raman Spectroscopy for Crystalline Phases and Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique for probing the crystalline phases and vibrational modes of tungsten trioxide. The Raman spectrum of WO₃ is characterized by distinct peaks that correspond to specific atomic vibrations within its crystal lattice. These vibrations include stretching (ν), bending (δ), and lattice modes. researchgate.netub.edu

The monoclinic (m-WO₃) phase, the most stable form at room temperature, exhibits characteristic Raman peaks around 270 cm⁻¹, 715 cm⁻¹, and 805 cm⁻¹. mdpi.compreprints.org The peak at approximately 270 cm⁻¹ is assigned to the bending vibration of O-W-O bonds (δ(O-W-O)). researchgate.netmdpi.com The intense peaks at about 715 cm⁻¹ and 805 cm⁻¹ correspond to the stretching vibrations of the bridging oxygen atoms, ν(W-O) and ν(O-W-O) respectively. researchgate.netmdpi.comuminho.pt The presence and positions of these peaks provide a clear signature of the monoclinic phase.

Furthermore, Raman spectroscopy can distinguish between different crystalline phases of WO₃. For instance, the transition from an amorphous to a crystalline state is readily observed by the sharpening and appearance of these characteristic peaks. cambridge.org The technique is also sensitive to strain effects and the presence of hydrates, where a peak around 947 cm⁻¹ can indicate the W=O stretching mode in tungsten oxide hydrates (WO₃·nH₂O). ub.edu

Interactive Table:

Table 1: Characteristic Raman Peaks for Monoclinic Tungsten Trioxide| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~270 | Bending of O-W-O (δ(O-W-O)) | researchgate.netmdpi.com |

| ~715 | Stretching of W-O (ν(W-O)) | researchgate.netmdpi.comuminho.pt |

| ~805 | Stretching of O-W-O (ν(O-W-O)) | researchgate.netmdpi.comuminho.pt |

Infrared (IR) Absorption Spectroscopy

Infrared (IR) absorption spectroscopy complements Raman spectroscopy by providing information on the vibrational modes of tungsten trioxide, particularly those that are IR active. The IR spectrum of WO₃ shows absorption bands that are characteristic of the stretching and bending vibrations of the W-O bonds.

The primary absorption region for tungsten oxide compounds is between 700 and 1000 cm⁻¹, which is associated with the stretching and bending modes of O-W-O, WO₃, and W-O-W bonds. researchgate.net Specifically, a prominent peak observed around 720 cm⁻¹ is attributed to the stretching mode of the metal-oxygen (O-W-O) linkage. researchgate.net Another significant absorption peak near 960 cm⁻¹ is assigned to the W=O stretching vibration, indicating strong bonding within the WO₃ structure. researchgate.net

IR spectroscopy is also highly sensitive to the presence of hydroxyl (OH) groups and water molecules. redalyc.org Absorption bands in the region of 1400-3600 cm⁻¹ can indicate the presence of adsorbed water and OH groups. redalyc.org For example, a band around 1600 cm⁻¹ corresponds to the O-H bending vibration. This sensitivity is crucial for understanding the role of water in the electrochromic properties of WO₃. redalyc.org

X-ray Spectroscopic Methods

X-ray based techniques offer detailed insights into the elemental composition, chemical states, and local atomic structure of tungsten trioxide.

X-ray Photoelectron Spectroscopy (XPS) for Chemical Environment and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is an essential surface-sensitive technique used to determine the elemental composition and, more importantly, the oxidation states of tungsten in WO₃. The XPS spectrum of tungsten trioxide typically shows peaks corresponding to tungsten (W) and oxygen (O).

The W 4f core level spectrum is particularly informative. For stoichiometric WO₃, the W 4f spectrum is deconvoluted into a doublet, corresponding to the W 4f₇/₂ and W 4f₅/₂ spin-orbit components. For the W⁶⁺ oxidation state, these peaks are typically located at binding energies of approximately 35.7 eV and 37.85 eV, respectively. researchgate.net

The presence of lower oxidation states, such as W⁵⁺ and W⁴⁺, which can be induced by processes like ion bombardment or hydrogen incorporation, results in the appearance of additional doublets at lower binding energies. researchgate.netacs.orgsemanticscholar.org The ability to quantify the relative percentages of these different oxidation states provides critical information about the electronic structure and defect chemistry of the material. semanticscholar.org The O 1s spectrum can also provide information, with the main peak around 530.3 eV attributed to oxygen atoms in the WO₃ lattice. researchgate.net

Interactive Table:

Table 2: Typical Binding Energies for Tungsten Oxidation States in XPS| Oxidation State | W 4f₇/₂ Binding Energy (eV) | W 4f₅/₂ Binding Energy (eV) | Reference |

|---|---|---|---|

| W⁶⁺ | ~35.7 | ~37.85 | researchgate.net |

| W⁵⁺ | Lower than W⁶⁺ | Lower than W⁶⁺ | researchgate.netacs.orgsemanticscholar.org |

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful tool for probing the local geometric and electronic structure of materials. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES, which encompasses the region near the absorption edge, provides information on the oxidation state and coordination geometry of the absorbing atom. For tungsten trioxide, analysis of the W L₃-edge XANES can reveal the splitting of the tungsten 5d orbitals due to the ligand field, offering insights into the symmetry of the W environment (e.g., octahedral or tetrahedral). acs.orgresearchgate.net

EXAFS refers to the oscillatory structure observed at energies above the absorption edge. Analysis of the EXAFS region can yield precise information about the local atomic environment, including bond distances and coordination numbers of the neighboring atoms. jetir.org For WO₃, EXAFS analysis at the W L₃-edge allows for the determination of W-O bond lengths and coordination numbers, providing a detailed picture of the local structure around the tungsten atoms. jetir.orgresearchgate.net This is particularly useful for characterizing amorphous or disordered materials where long-range order is absent.

Magnetic Resonance Techniques

Magnetic resonance techniques, while less commonly applied to tungsten trioxide than other methods, can offer unique structural information.

Solid-state ¹⁸³W Nuclear Magnetic Resonance (NMR) spectroscopy, although challenging due to the low natural abundance and long relaxation times of the ¹⁸³W nucleus, has been successfully used to study tungsten-containing solids. illinois.edu By employing techniques like magic angle spinning (MASS), it is possible to obtain high-resolution spectra. The chemical shift observed in ¹⁸³W NMR is sensitive to the local environment of the tungsten atoms, making it a potential tool for distinguishing between different tungstate (B81510) species and coordination environments in complex structures. illinois.eduresearchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is another valuable technique, specifically for detecting paramagnetic species, such as those with unpaired electrons. In the context of tungsten trioxide, EPR is highly sensitive to the presence of oxygen vacancies, which can act as paramagnetic centers. A strong EPR signal can confirm the successful introduction of oxygen vacancies into the WO₃ lattice, which is crucial for enhancing its photocatalytic and electrical properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

NMR spectroscopy serves as a powerful tool for probing the local environment of specific nuclei within a material. For tungsten oxides, ¹⁸³W and ¹⁷O NMR are particularly insightful.

¹⁸³W NMR: With a natural abundance of 14.3% and a spin of 1/2, the ¹⁸³W nucleus gives rise to narrow resonance lines, making it highly sensitive to its surrounding environment. researchgate.net Solid-state ¹⁸³W NMR has emerged as a high-resolution probe for polyoxotungstate structures and dynamics. elsevierpure.comacs.orgchemrxiv.org The chemical shifts are sensitive to the local structure, symmetry, and dynamics of the tungsten sites, allowing for the differentiation of crystallographically distinct positions within a structure. elsevierpure.comacs.orgchemrxiv.org For instance, in ammonium (B1175870) paratungstate (APT), ¹⁸³W NMR can distinguish between different tungsten sites and is sensitive to the hydration state of the material. elsevierpure.comacs.orgchemrxiv.org In solution, ¹⁸³W NMR is a routine method for characterizing polyoxotungstates, identifying new species, and assessing product purity. researchgate.net Two-dimensional techniques like COSY and INADEQUATE can further elucidate the connectivity between tungsten atoms. researchgate.net

¹⁷O NMR: Solid-state ¹⁷O NMR provides detailed information about the oxygen local environments and dynamics. researchgate.netnih.gov In materials like tungsten trioxide, which is built from WO₆ octahedra, ¹⁷O NMR is a sensitive probe of subtle structural asymmetries. researchgate.netnih.gov By combining experimental ¹⁷O NMR data with first-principles calculations, it is possible to distinguish between different structural models and correlate chemical shifts with distortions in the WO₆ octahedra. researchgate.netnih.gov For oxometalates in general, the ¹⁷O chemical shifts of terminal M=O groups are primarily dependent on the energy gap between the π*(M–O) and σ(M–O) orbitals. researchgate.net

Table 1: Representative NMR Data for Tungsten Oxo-Complexes

| Nucleus | Compound/System | Chemical Shift (ppm) | Remarks | Reference(s) |

| ¹⁸³W | Monomeric [WO₄]²⁻ | +10 to -10 | Single resonance, sensitive to counterions and solvent. | researchgate.net |

| ¹⁸³W | α₁-[P₂W₁₇O₆₁]¹⁰⁻ | - | 17 lines of equal intensity, narrow chemical shift distribution. | acs.org |

| ¹⁸³W | α₁-[YbP₂W₁₇O₆₁]⁷⁻ | - | 17 lines, 9 of which appear as doublets due to ³¹P coupling. | acs.org |

| ¹⁷O | Amorphous ZrW₂O₈ | ~580 | Single broad resonance, indicating a homogeneous oxygen environment. | researchgate.net |

| ¹⁷O | Crystalline ZrW₂O₈ | - | Multiple resonances corresponding to distinct oxygen sites. | researchgate.net |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Species

EPR spectroscopy is an essential technique for studying materials with unpaired electrons. In the context of tungsten oxides, it is primarily used to investigate paramagnetic species such as W⁵⁺ centers, which can arise from oxygen vacancies or doping. The presence and nature of these paramagnetic centers significantly influence the material's electronic and catalytic properties. researchgate.netub.eduresearchgate.netacs.org

EPR studies have provided the first direct evidence of W⁵⁺ ions in tungsten bronzes. researchgate.net For example, in Na₀.₃₃WO₃, two strong resonances were attributed to different W⁵⁺ point defects within the host lattice. researchgate.net The g-tensor components and hyperfine splitting constants derived from EPR spectra offer detailed information about the electronic structure and local symmetry of the paramagnetic center. researchgate.net In lithium-tungsten phosphate (B84403) glasses, EPR has been used to study the formation of W⁵⁺ ion pairs. acs.orgacs.org The intensity of the EPR signal can also provide insights into the concentration of paramagnetic species and their temperature-dependent behavior. acs.orgacs.orgresearchgate.net For instance, in some systems, a decrease in temperature can lead to the disproportionation of W⁵⁺ into EPR-silent W⁴⁺ and W⁶⁺ ions. acs.orgacs.org

Table 2: EPR Parameters for W⁵⁺ Centers in Tungsten-Based Materials

| Material | g-Values | Hyperfine Splitting Constants (A) | Remarks | Reference(s) |

| Na₀.₃₃WO₃ (Resonance 1) | |g₁|=1.695, |g₂|=1.659, |g₃|=1.636 | |A₂| ≈ (61±8)×10⁻⁴ cm⁻¹ | Attributed to a specific W⁵⁺ point defect. | researchgate.net |

| Na₀.₃₃WO₃ (Resonance 2) | |g₁|=1.676, |g₂|=1.630, |g₃|=1.593 | |A₃| ≈ (52±4)×10⁻⁴ cm⁻¹ | Attributed to a second type of W⁵⁺ point defect. | researchgate.net |

| Vanadium-doped WO₃ | g∥ = 1.870, g⊥ = 1.961 | A∥ = 202 G, A⊥ = 69 G | Attributed to magnetically isolated V(IV) centers. | ub.edu |

Diffraction Analysis for Crystal Structures

Diffraction techniques are indispensable for determining the crystalline structure and phase composition of materials.

X-ray Diffraction (XRD) for Crystalline Structure and Polymorphism

X-ray diffraction is a fundamental technique for identifying the crystal phases of tungsten trioxide. WO₃ is known for its rich polymorphism, with its crystal structure changing with temperature. github.ioroyalsocietypublishing.org The common phases observed include monoclinic (γ-WO₃), triclinic (δ-WO₃), and orthorhombic (β-WO₃), and tetragonal (α-WO₃) at higher temperatures. github.ioroyalsocietypublishing.orgresearchgate.net

At room temperature, the most stable phase of WO₃ is typically monoclinic (space group P2₁/n). github.iodoi.orgnih.gov However, factors such as mechanical treatment, synthesis method, and doping can influence the observed phase. github.iogithub.io For instance, moderate mechanical grinding can induce a transition from the monoclinic to the triclinic phase at room temperature. github.io The deposition temperature during thin film synthesis also has a significant impact; WO₃ films can be amorphous at lower temperatures (e.g., 300 °C) and become polycrystalline with hexagonal or tetragonal structures at higher temperatures (400–500 °C).

In-situ XRD studies allow for the investigation of phase transitions as a function of temperature, revealing the sequence of transformations, such as the transition from monoclinic to orthorhombic at around 350 °C and then to tetragonal at approximately 800 °C for nanoparticles. royalsocietypublishing.org The Rietveld refinement of XRD data is a powerful method for obtaining precise lattice parameters and quantitative phase analysis. lew.roresearchgate.netacs.orgrsc.org

Table 3: Polymorphism of Tungsten Trioxide (WO₃)

| Phase | Crystal System | Space Group | Typical Temperature Range | Reference(s) |

| ε-WO₃ | Monoclinic (II) / Triclinic | Pc / P1 | < 300 K | github.io |

| γ-WO₃ | Monoclinic (I) | P2₁/n | 290 - 600 K | github.ioroyalsocietypublishing.orgdoi.org |

| β-WO₃ | Orthorhombic | Pmnb | 600 - 1010 K | github.ioroyalsocietypublishing.org |

| α-WO₃ | Tetragonal | P4/nmm | > 1010 K | github.ioroyalsocietypublishing.org |

| h-WO₃ | Hexagonal | - | Can be synthesized under specific conditions. | researchgate.netdergipark.org.tr |

Single-Crystal X-ray Analysis for Molecular Structures

While powder XRD provides information on the bulk crystalline phases, single-crystal X-ray analysis offers the precise determination of molecular structures, including bond lengths, bond angles, and atomic coordinates for discrete oxotungsten (B8612460) complexes. This technique is crucial for understanding the detailed geometry of polyoxotungstates and other molecular tungsten compounds. oup.com For instance, the structure of peroxotungstate complexes has been elucidated using single-crystal X-ray analysis. oup.com Although obtaining single crystals of sufficient quality for many tungsten oxide materials can be challenging, the data from single-crystal analysis is invaluable for establishing definitive structure-property relationships.

Microscopic and Morphological Characterization

Understanding the surface morphology and microstructure of tungsten trioxide is critical, as these features heavily influence its performance in applications like gas sensing and photocatalysis.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy is widely used to visualize the surface topography and morphology of tungsten trioxide materials. dergipark.org.trscielo.brscispace.comscispace.combohrium.comresearchgate.netresearchgate.net SEM analysis reveals a diverse range of morphologies depending on the synthesis method and conditions. These morphologies include nanorods, nanosheets, nanowires, nanoplatelets, and flower-like or sphere-like nanostructures. scielo.brscispace.comscispace.comnih.gov

For example, tungsten trioxide hydrate (B1144303) films grown via a hydrothermal method can exhibit platelike, wedgelike, or sheetlike nanostructures depending on the capping agent used (e.g., Na₂SO₄, (NH₄)₂SO₄, or CH₃COONH₄). scispace.comnih.gov The sol-gel modified Pechini's method can produce a mixture of rod-shaped and spherical nanoparticles, with the particle size and shape being strongly influenced by the concentration of chelating agents and polymers like polyethylene (B3416737) glycol (PEG). dergipark.org.trscielo.br SEM images also show how morphology changes with processing parameters, such as annealing temperature or deposition conditions in sputtering. researchgate.net This control over morphology is key to tailoring the surface area and reactivity of the material for specific applications.

Table 4: Synthesis-Morphology Relationship in Tungsten Trioxide

| Synthesis Method | Key Parameters/Additives | Resulting Morphology | Reference(s) |

| Hydrothermal | Capping agent: Na₂SO₄ | Platelike nanostructures | scispace.comnih.gov |

| Hydrothermal | Capping agent: (NH₄)₂SO₄ | Wedgelike nanostructures | scispace.comnih.gov |

| Hydrothermal | Capping agent: CH₃COONH₄ | Sheetlike nanostructures | scispace.comnih.gov |

| Sol-Gel (Pechini) | Oxalic acid and PEG concentration | Rod-shaped and spherical nanoparticles | scielo.br |

| DC Reactive Sputtering | Deposition Temperature (300-500 °C) | Varies from amorphous to polycrystalline films with different grain structures. | |

| Hydrothermal | Polyethylene glycol (PEG) | Hexagonal and mesoporous nanoparticles instead of rods. | dergipark.org.tr |

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanoscale Structures

High-Resolution Transmission Electron Microscopy (HRTEM) is an indispensable tool for the direct visualization of the atomic-scale structure of Trioxido(oxo)tungsten nanomaterials. This technique provides profound insights into crystallinity, morphology, lattice structure, and the presence of defects, which collectively govern the material's properties.

HRTEM studies have successfully imaged the atomic arrangement in various WO₃ nanostructures, including nanoparticles, nanowires, and nanosheets. nih.govresearchgate.netwanggenerator.com For instance, HRTEM analysis of single crystalline WO₃ nanoparticles synthesized by flame spray pyrolysis revealed well-developed lattice fringes with spacings between 3.860 Å and 3.994 Å. acs.org These fringes correspond to the crystal planes of the monoclinic phase, confirming the high degree of crystallinity in the nanoparticles. acs.org Similarly, in situ TEM investigations of the thermal evolution of cubic WO₃ nanocrystals showed nanoparticles with a size range of 5–25 nm at room temperature. nih.gov

The technique is also critical for identifying the crystal structure and any phase transformations. While monoclinic is the most stable phase at room temperature, HRTEM has been used to identify other polymorphs like cubic and hexagonal structures under specific synthesis conditions. nih.govresearchgate.netnih.gov For example, a new metastable hexagonal phase was identified in homogeneous electrochromic films, which was credited for the material's excellent lithium-intercalation capabilities. researchgate.net Selected area electron diffraction (SAED), a technique often used in conjunction with HRTEM, further confirms the crystal structure by providing diffraction patterns that act as a crystal's fingerprint. nih.govacs.org

Furthermore, HRTEM is instrumental in detecting nanoscale defects such as planar defects, which can significantly influence the material's electronic and catalytic properties. wanggenerator.compku.edu.cn In WO₃ nanowires, a high density of planar defects, likely resulting from oxygen vacancies, has been observed, particularly in thicker nanowires. pku.edu.cn

HRTEM Findings for this compound Nanostructures

| Nanostructure Type | Size | Observed Crystal Phase | Key HRTEM Findings | Reference |

|---|---|---|---|---|

| Nanoparticles | 6–10 nm | Monoclinic | Single-crystalline nature; lattice fringes of 3.860–3.994 Å. | acs.org |

| Nanocrystals | 5–25 nm | Cubic (initial) | In situ observation of transformation to elemental W or monoclinic WO₃/WO₂.₇ upon heating. | nih.gov |

| Nanorods | Not specified | Monoclinic | Lattice spacing of 0.335–0.349 nm observed. | nih.gov |

| Nanowires | <30 nm diameter | Not specified | Showed relatively few defects compared to thicker nanowires. | pku.edu.cn |

| Thin Film | Not applicable | Hexagonal | Identified a new metastable hexagonal phase responsible for enhanced electrochromic response. | researchgate.net |

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface of this compound, providing three-dimensional topographical information at the nanoscale. oxinst.com It is used to quantify critical surface parameters such as roughness, grain size, and porosity, which are vital for applications like gas sensing and catalysis where surface interactions are paramount. tsijournals.combibliotekanauki.ploxinst.com

AFM studies on WO₃ thin films have revealed a variety of surface morphologies depending on the deposition technique and post-deposition treatments like annealing. tsijournals.comchalcogen.rocnr.it For instance, WO₃ thin films synthesized by a spin-coating technique showed a sponge-like, porous structure. chalcogen.ro The morphology of WO₃ can range from granular to columnar, with features that influence the material's performance. tsijournals.comuminho.pt Research has shown that the surface topography can have a significant impact on the electrical and electrochromic properties of WO₃ devices. tsijournals.comtsijournals.com

The roughness of the WO₃ surface is a key parameter quantified by AFM. Studies have reported roughness values ranging from a few nanometers for smooth films to over 500 nanometers for highly textured surfaces. tsijournals.comcnr.itresearchgate.net For example, one study on WO₃ prepared by pyrolysis noted a surface roughness of up to 0.54 μm, with a crystalline pattern observed after annealing. tsijournals.comtsijournals.com The ability to control and measure this roughness is crucial, as it affects the active surface area and the movement of electrons across the material's surface. tsijournals.comtsijournals.com In addition to topography, advanced AFM modes can probe local mechanical and electrical properties, offering a more complete picture of the surface's characteristics. oxinst.com

AFM Surface Topography Data for this compound Films

| Deposition/Synthesis Method | Substrate/Form | Post-Treatment | Observed Morphology | Reference |

|---|---|---|---|---|

| Pyrolysis of W(CO)₆ | Thin Film | Annealing | Crystalline state pattern with hill-like features; roughness up to 0.54 µm. | tsijournals.comtsijournals.com |

| Thermal Evaporation | Thin Film on Si/SiO₂ | None (Room Temp Deposition) | Layered nanostructure. | bibliotekanauki.pl |

| Spin-Coating | Thin Film on Si | Annealed at 400°C | Porous, sponge-like structure with conglomerates of grains. | chalcogen.ro |

| RF Magnetron Sputtering | Thin Film | Annealed at 300°C & 400°C | Extremely smooth layers with very small roughness (Ra) values. | cnr.it |

| Sol-gel Pechini Method | Nanocrystals | Calcination at 873 K | Nanocrystalline powder with an average crystallite size of 18.58 nm. | core.ac.uk |

Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) Diffuse Reflectance Spectroscopy (DRS) is a key analytical technique used to investigate the electronic properties of this compound. It measures the light absorption of the material over a range of wavelengths, providing information about its optical band gap (Eg). The band gap is a fundamental electronic parameter that determines the energy required to excite an electron from the valence band to the conduction band, which is crucial for photocatalytic and optoelectronic applications. sciforum.netresearcher.life

For this compound, the absorption in the UV-Vis region is primarily due to the ligand-to-metal charge transfer (LMCT) from the filled O 2p orbitals (valence band) to the empty W 5d orbitals (conduction band). sciforum.netlehigh.eduacs.org The onset of this strong absorption, known as the absorption edge, is used to calculate the band gap energy. lehigh.edu The band gap of WO₃ is widely reported to be in the range of 2.4 to 2.8 eV, which allows it to absorb a portion of the visible light spectrum. sciforum.netresearcher.life However, values can vary, sometimes up to 3.43 eV, depending on factors such as crystallinity, particle size, morphology, and the presence of dopants or defects. kyushu-u.ac.jp

The band gap is typically determined from the UV-Vis DRS data by applying the Kubelka-Munk function and creating a Tauc plot. researchgate.net For example, WO₃ synthesized via a simple precipitation method showed an absorption maximum at 401 nm and a calculated band gap of 2.8 eV. sciforum.net Another study on WO₃ nanoflakes reported a band gap of 3.20 eV. researchgate.net Research has also shown a correlation where the edge energy (Eg) linearly decreases as the number of bridging W-O-W bonds increases, indicating that the degree of condensation of WO₆ octahedra affects the electronic structure. lehigh.eduacs.org

Band Gap (Eg) of this compound from UV-Vis DRS

| WO₃ Form/Synthesis Method | Reported Band Gap (eV) | Key Observation | Reference |

|---|---|---|---|

| Nanoparticles (Pristine) | 2.89 | Allows material to be active in the visible light range. | kyushu-u.ac.jp |

| Nanoparticles with Pt co-catalyst | 3.23 - 3.43 | Band gap energy increased with the addition of platinum. | kyushu-u.ac.jp |

| Crash Precipitation Synthesis | 2.6 | Energy value lies in the visible light region. | researcher.life |

| Simple Precipitation Method | 2.8 | Photocatalyst can be active in the visible range. | sciforum.net |

| Terminalia Arjuna Bark Extract Synthesis | 3.20 | Direct optical band gap for nanoflakes. | researchgate.net |

| Hydrothermal Synthesis (Nanosheet Arrays) | ~2.8 - 2.9 | Absorption edges between 430-445 nm. | mdpi.com |

Reaction Mechanisms and Chemical Reactivity of Oxotungsten Species

Redox Chemistry and Oxidation State Transformations

The redox chemistry of oxotungsten (B8612460) species is characterized by the ability of tungsten to exist in various oxidation states, primarily from +4 to +6. This property is fundamental to its catalytic activity and the formation of diverse oxide structures.

Reduction Pathways and Formation of Suboxides (e.g., WO₂, WO₃-x)

Tungsten trioxide (WO₃), where tungsten is in its highest +6 oxidation state, can be reduced to form a series of suboxides. These reduction processes are crucial in various applications, including catalysis and materials synthesis. The reduction can be initiated by treating WO₃ with hydrogen gas or alcohols at elevated temperatures, typically above 400°C. mdpi.com The initial step often involves the creation of oxygen vacancies in the WO₃ lattice, leading to the formation of non-stoichiometric oxides, denoted as WO₃-x. mdpi.com

The reduction of WO₃ follows a stepwise pathway, forming distinct suboxide phases. Common intermediates include WO₂.₉ (also known as β-tungsten oxide or W₂₀O₅₈), W₁₈O₄₉, and WO₂.₇₂ (γ-tungsten oxide). mdpi.comresearchgate.net The most stable of these suboxides formed by the reduction of WO₃ is often considered to be WO₂.₇₂. mdpi.com The specific reduction sequence can be influenced by factors such as the reducing agent and temperature. For instance, in the presence of methanol (B129727) vapor at lower to moderate temperatures, the reduction has been observed to proceed as WO₃ → W₁₈O₄₉ → WO₂ → W → WC. researchgate.net At higher temperatures, the pathway can shift to WO₃ → WO₂.₉ → W₁₈O₄₉ → WO₂ → W. researchgate.net

The formation of these suboxides is accompanied by a noticeable color change, with the typically yellow WO₃ powder turning blue upon reduction to finer particles or the formation of suboxides. mdpi.com The structure of these suboxides consists of WO₆ octahedra that share corners and edges, creating more complex arrangements than the corner-sharing structure of ideal WO₃. mdpi.com

The table below summarizes the key tungsten suboxides and their formation conditions.

| Suboxide Formula | Common Name | Formation Conditions | Key Characteristics |

| WO₃-x | Non-stoichiometric tungsten oxide | Reduction of WO₃ with H₂ or alcohol at >400°C mdpi.com | Contains oxygen vacancies. mdpi.com |

| WO₂.₉ | β-tungsten oxide, W₂₀O₅₈ | Reduction of WO₃ with H₂. mdpi.com | Exhibits a blue color. mdpi.com |

| W₁₈O₄₉ | - | Intermediate in the reduction of WO₃. researchgate.netresearchgate.netresearchgate.net | - |

| WO₂.₇₂ | γ-tungsten oxide | Reduction of WO₃. mdpi.com | Considered the most stable suboxide formed from WO₃ reduction. mdpi.com |

| WO₂ | Tungsten dioxide | Intermediate in the reduction of WO₃. researchgate.netresearchgate.netcore.ac.uk | A dark blue or black layer observed in the initial stages of tungsten oxidation. core.ac.uk |

Oxidation Processes and Stability

The oxidation of tungsten and its lower oxides ultimately leads to the formation of the most stable oxide, tungsten trioxide (WO₃). lu.se The oxidation process is influenced by temperature and the partial pressure of oxygen. core.ac.uk At temperatures below 400°C, the oxidation of pure tungsten often follows a logarithmic rate law until a thin, protective oxide layer is formed. core.ac.uk This initial layer is often dark blue or black and has been suggested to be composed of oxides close to WO₂ in composition. core.ac.uk

As the temperature increases, the oxidation rate transitions to a parabolic and then a linear rate law, indicating that the process becomes diffusion-controlled. core.ac.uklu.se Above 600°C, a brighter yellow oxide layer, characteristic of WO₃, forms on top of the initial dark layer. core.ac.uk The stability of tungsten oxides is highly dependent on the oxygen partial pressure; lower partial pressures favor the formation of lower stoichiometry oxides. core.ac.uk While WO₃ is thermodynamically stable with respect to WO₂, it is considered dynamically less stable. materialsmodeling.org

Coordination Chemistry and Ligand Exchange Processes

The coordination chemistry of oxotungsten species is diverse, involving interactions with a variety of ligands. These interactions are fundamental to the reactivity and catalytic applications of these compounds.

Ligand exchange reactions are a key aspect of the coordination chemistry of oxotungsten complexes. For example, in oxotungsten(V) complexes, the coordination environment can be readily modified by exchanging ligands, which can influence the electronic and steric properties of the metal center. The coordination can occur through various donor atoms, including oxygen and nitrogen.

Interactions with Lewis Acids (e.g., B(C₆F₅)₃)

Oxotungsten complexes can interact with Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), through the oxo ligand. d-nb.inforesearchgate.netresearchgate.net This interaction leads to the formation of an adduct where the Lewis acid is bonded to the oxo group. d-nb.inforesearchgate.net The formation of these adducts has been shown to significantly enhance the catalytic activity of oxotungsten alkylidene complexes in olefin metathesis reactions. d-nb.inforesearchgate.netresearchgate.net

The interaction with the Lewis acid weakens the W=O bond and decreases the electron-donating ability of the oxo ligand towards the tungsten center. d-nb.inforesearchgate.netresearchgate.net This electronic effect facilitates key steps in the catalytic cycle, such as cycloaddition and cycloreversion, by stabilizing the metallacyclobutane intermediate. d-nb.inforesearchgate.netresearchgate.net The table below shows the effect of B(C₆F₅)₃ on the W=O bond length in a specific oxotungsten complex.

| Complex | W=O Bond Length (Å) |

| syn-13 | 1.703 |

| syn-13·B(C₆F₅)₃ | 1.759 |

Data from computational studies. d-nb.info

Heterolytic Bond Cleavage Reactions

Heterolytic bond cleavage, where a chemical bond breaks in such a way that one fragment retains both electrons, is an important reaction pathway for oxotungsten species. wikipedia.orglibretexts.org This type of cleavage is common in reactions involving polar bonds and can lead to the formation of ionic intermediates. wikipedia.orglibretexts.orgegrassbcollege.ac.in In the context of oxotungsten chemistry, heterolytic cleavage can be involved in reactions with various substrates. For instance, the interaction with Lewis acids can be viewed as facilitating heterolytic processes at the metal center.

Reactivity towards Organic and Inorganic Substrates

Oxotungsten species exhibit reactivity towards a wide range of both organic and inorganic substrates. This reactivity is the basis for their use in various catalytic transformations.

In organic chemistry, oxotungsten complexes are known to catalyze oxidation reactions, such as the oxidation of sulfides to sulfoxides and sulfones. researchgate.net They are also key catalysts in olefin metathesis, a powerful reaction for the formation of carbon-carbon double bonds. researchgate.netacs.org The reactivity in these processes is often tuned by the ligand environment around the tungsten center.

Towards inorganic substrates, oxotungsten species can participate in oxygen atom transfer reactions. acs.org For example, they can be formed by the oxidation of lower-valent tungsten complexes using oxygen atom transfer reagents. lookchem.com Conversely, dioxotungsten(VI) complexes can act as oxygen atom donors. The reactivity of polyoxometalates, which are large anionic clusters containing tungsten and oxygen, is also a significant area of research, with applications in catalysis and materials science. researchgate.net

Surface Reactivity and Interfacial Phenomena in Supported Oxotungsten Systems

The choice of support material is a critical factor. Common supports like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), and titania (TiO₂) exhibit different surface characteristics, leading to distinct interfacial phenomena and catalytic behaviors. lehigh.edumdpi.com

Alumina (Al₂O₃): Tungsten oxide species on alumina supports tend to be highly dispersed, forming monotungstate and polytungstate species that are strongly interactive with the alumina surface. mdpi.comlehigh.edu This strong interaction facilitates the formation of Brønsted acid sites, which are crucial for many acid-catalyzed reactions. mdpi.com The activity of these sites can be influenced by the tungsten oxide loading, with the turnover frequency (TOF) for reactions like methanol dehydration decreasing as the loading increases and crystalline WO₃ particles begin to form. lehigh.edu

Silica (SiO₂): The interaction between tungsten oxide and silica is relatively weak, which often leads to the formation of crystalline WO₃ particles, even at low tungsten loadings. lehigh.eduacs.org The catalytic activity is generally attributed to the well-dispersed surface WOx species rather than the crystalline phase. rsc.org On silica, the surface species can include dioxo (O=)₂WO₂ and mono-oxo O=WO₄ sites. acs.org The weaker interaction and tendency to form nanoparticles result in different reactivity patterns compared to alumina-supported catalysts. lehigh.edu

Titania (TiO₂): Supported tungsten oxide on titania is known for its high thermal stability and activity in processes like selective catalytic reduction (SCR) of NOx. mdpi.com The tungsten oxide species on titania can exist as well-dispersed monotungstates and polytungstates. mdpi.com The reactivity of these catalysts is a function of the tungsten oxide density, with the turnover frequency for acid-catalyzed reactions increasing as the surface density increases, in contrast to the trend observed on alumina. lehigh.edu This highlights the significant role of the support's electronic properties in modulating the catalytic activity of the W-O-Support bond. lehigh.edu

Zirconia (ZrO₂): WO₃/ZrO₂ systems are noted for their strong acid sites. mdpi.com Similar to titania and niobia supports, the turnover frequency for methanol dehydration on WO₃/ZrO₂ increases with higher surface tungsten density, indicating that crystalline WO₃ phases are more active than the monolayer surface species on these particular supports. lehigh.edu

Interfacial Phenomena and Characterization

The interface is a dynamic environment where the structure of the tungsten oxide species can change under reaction conditions. Characterization of these species is essential for understanding structure-activity relationships. In situ spectroscopic techniques are invaluable for this purpose:

Raman Spectroscopy: This is a primary tool for identifying the molecular structures of supported tungsten oxide species. lehigh.eduacs.org Under dehydrated conditions, it can distinguish between monomeric and polymeric surface species and crystalline WO₃. lehigh.edu For instance, on supports like Al₂O₃, TiO₂, and ZrO₂, a highly distorted, octahedrally coordinated mono-oxo tungsten species is often observed at high surface coverages. lehigh.edu

UV-vis Diffuse Reflectance Spectroscopy (DRS): UV-vis DRS provides information about the electronic structure and coordination of the tungsten oxide species. lehigh.eduacs.org The electronic structure, specifically the band gap energy (Eg), has been shown to decrease as the size of the tungsten oxide domain increases. lehigh.edu

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS): These techniques reveal the oxidation state of tungsten. Studies have shown that on silica, W atoms can be reduced from +6 to +5, while on titania, the W oxidation state is less affected by reduction treatments due to charge delocalization onto the titania support. acs.org

The following table summarizes the characteristics of oxotungsten species on different supports:

| Support Material | Predominant Surface Species | Interaction Strength | Effect of Increasing Loading on Acidity TOF | Key Features |

| Alumina (Al₂O₃) | Monotungstates, Polytungstates | Strong | Decreases | High dispersion, strong Brønsted acidity. mdpi.comlehigh.edu |

| Silica (SiO₂) | Crystalline WO₃ nanoparticles, Di-oxo and Mono-oxo species | Weak | - | Prone to forming WO₃ crystals. lehigh.eduacs.orgrsc.org |

| Titania (TiO₂) | Monotungstates, Polytungstates | Strong | Increases | High thermal stability, used in SCR. mdpi.comlehigh.edu |

| Zirconia (ZrO₂) | Monotungstates, Polytungstates, Crystalline WO₃ | Strong | Increases | Forms strong acid sites. mdpi.comlehigh.edu |

Proton Conduction Mechanisms in Tungsten Oxides

Tungsten oxides, particularly in their hydrated forms (WO₃·nH₂O), are recognized for their ability to conduct protons, a property vital for their use in electrochemical devices such as fuel cells and sensors. researchgate.netmdpi.com The mechanism of proton conduction is not singular and depends heavily on the material's structure, level of hydration, and operating temperature. researchgate.net

Role of Hydration and Conduction Mechanisms

The presence of water is fundamental to proton conductivity in tungsten oxides. researchgate.net Two primary mechanisms are often discussed:

Grotthuss Mechanism: This mechanism involves "proton hopping" through a hydrogen-bonded network of water molecules. researchgate.netosti.gov A proton from a hydronium ion (H₃O⁺) can be transferred to an adjacent water molecule, which in turn transfers another proton, creating a cascade of proton movement. This is considered a dominant pathway, especially in highly hydrated structures. osti.gov For instance, in hexagonal WO₃ (h-WO₃), first-principles molecular dynamics have shown that proton transport follows a Grotthuss-type diffusion along a chain of water molecules confined within the material's 1D tunnels. osti.gov

Vehicle Mechanism: In this mechanism, the proton is carried through the material as part of a larger entity, such as the hydronium ion (H₃O⁺) itself, which diffuses through the structure.

Recent research using first-principles calculations on tungsten oxide dihydrate (WO₃·2H₂O) has proposed a non-Grotthuss mechanism . rsc.orgresearchgate.netrsc.org This study suggests that proton diffusion occurs directly within the layers of corner-sharing WO₆ octahedra, without the direct involvement of the structural water molecules in the hydrogen-bonded network. rsc.orgresearchgate.netrsc.org The calculated energy barrier for this intra-layer diffusion (0.42 eV) aligns well with experimental values (0.36 eV), supporting this alternative pathway. rsc.orgrsc.org

Structural and Interfacial Influences

The crystal structure and morphology of the tungsten oxide significantly impact its proton conductivity.

Hydration Level: The degree of hydration (the 'n' in WO₃·nH₂O) directly affects conductivity. Tungsten oxide dihydrate (WO₃·2H₂O) generally exhibits higher proton conductivity than the monohydrate (WO₃·H₂O). researchgate.net The conductivity of the dihydrate can reach as high as 7×10⁻³ S cm⁻¹ at 423 K. researchgate.net

Crystalline Phase: Different polymorphs of WO₃ have different conduction properties. Hexagonal WO₃, with its open tunnels, can accommodate water and facilitate fast proton transport. osti.gov

Nanostructuring: Creating nanostructured materials, such as monoclinic WO₃ with a nanostructured morphology, can significantly enhance ionic conductivity. mdpi.com One study reported a conductivity of 6.12 × 10⁻² S cm⁻¹ at 550 °C for a nanostructured WO₃, attributed to the formation of an oxygen-deficient WO₃-δ/WO₃ heterostructure under a reducing atmosphere. mdpi.com

Proton Insertion: Electrochemical proton insertion into the tungsten oxide lattice, forming hydrogen tungsten bronze (HₓWO₃), is intrinsically linked to its electrochemical properties. rsc.org The degree of proton insertion affects the material's electronic structure and can modulate its activity for reactions like the hydrogen evolution reaction (HER). rsc.orgosti.gov The activity for HER follows the order HₓWO₃·H₂O > HₓWO₃ > HₓWO₃·2H₂O, indicating that an optimal balance of proton insertion and solid-state proton transport kinetics is key. rsc.org

Research Findings on Proton Conductivity

The following table presents a selection of reported proton conductivity values for various tungsten oxide systems.

| Material | Conductivity (S cm⁻¹) | Temperature (K) | Conditions / Notes |

| WO₃·2H₂O | 7 x 10⁻³ | 423 | High water vapor pressure. researchgate.net |

| WO₃·H₂O | ~7 x 10⁻⁴ | 423 | Approx. one order of magnitude lower than dihydrate. researchgate.net |

| Nanostructured WO₃ | 6.12 x 10⁻² | 823 | In H₂ atmosphere, forming WO₃-δ/WO₃ heterostructure. mdpi.com |

| Amorphous WO₃·nH₂O | ~1 x 10⁻² | Room Temp | General value for hydrated tungsten oxides. researchgate.net |

Computational and Theoretical Studies on Oxotungsten Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the properties of tungsten trioxide (WO3), also known as trioxido(oxo)tungsten. It allows for detailed analysis of the electronic and structural characteristics of its various crystalline phases.

Electronic Structure and Bonding Analysis

DFT calculations have been instrumental in elucidating the electronic structure and bonding in different polymorphs of WO3. These studies consistently show that WO3 is a semiconductor across its various crystal structures, with a calculated band gap that is sensitive to the specific crystalline phase. researchgate.netscispace.com The valence band is primarily composed of oxygen 2p orbitals, while the conduction band is dominated by tungsten 5d orbitals. researchgate.netscispace.comfugus-ijsgs.com.ng This electronic configuration, with localized d-electrons situated deeper within the valence band and p-orbitals defining the valence band edge, contributes to the diverse structural possibilities of WO3 compared to other transition metal oxides. scispace.com

The nature of the chemical bonding is a mix of ionic and covalent character. In the ionic model, the tungsten atom donates six electrons (four from the 5d orbitals and two from the 6s orbitals), and each oxygen atom accepts two electrons to fill its 2p orbitals. unibo.it However, the significant overlap between W 5d and O 2p orbitals indicates a considerable degree of covalent bonding. acs.org This covalent interaction is crucial in determining the electronic and structural properties of the material. acs.org

First-principles calculations have been employed to study the electronic properties of monoclinic, tetragonal, orthorhombic, and cubic WO3. These calculations reveal that the material is a non-magnetic semiconductor in all these phases. researchgate.netfugus-ijsgs.com.ng The detailed analysis of the projected density of states (PDOS) confirms the primary contributions of oxygen p-orbitals to the valence band and tungsten d-orbitals to the conduction band. researchgate.netfugus-ijsgs.com.ng

| Crystalline Phase | Calculated Band Gap (eV) | Band Gap Type | Primary Valence Band Contribution | Primary Conduction Band Contribution |

|---|---|---|---|---|

| Monoclinic (γ-WO3) | ~0.98 - 2.03 | Indirect/Direct | O 2p | W 5d |

| Tetragonal | ~1.22 | Direct | O 2p | W 5d |

| Orthorhombic | ~1.4 | Indirect | O 2p | W 5d |

| Cubic | ~0.67 - 1.02 | Indirect/Direct | O 2p | W 5d |

Prediction of Spectroscopic Signatures

DFT calculations are also utilized to predict various spectroscopic signatures of WO3, which can then be compared with experimental data. For instance, the calculated density of states (DOS) and projected density of states (PDOS) can be correlated with photoemission spectroscopy (PES) and X-ray absorption near-edge structure (XANES) measurements. researchgate.netscispace.com These theoretical predictions help in the interpretation of experimental spectra, providing insights into the orbital character of the electronic states.

Furthermore, time-dependent DFT (TDDFT) can be used to simulate optical absorption spectra. researchgate.net These simulations can predict the energy of electronic transitions and the appearance of absorption features, which are crucial for understanding the photochromic and electrochromic properties of WO3. For example, calculations have shown that the introduction of oxygen vacancies leads to the appearance of an extra absorption peak at lower energies. researchgate.net The calculated band structures from DFT also provide the foundation for understanding the electronic transitions observed in various spectroscopic techniques. researchgate.netscispace.com

Investigation of Band Gap and Crystalline Phase Influence

The band gap of tungsten trioxide is highly dependent on its crystalline structure. DFT studies have systematically investigated this relationship across various phases, including monoclinic, triclinic, orthorhombic, tetragonal, and cubic forms. researchgate.netfugus-ijsgs.com.ngresearchgate.netacs.org Generally, as the crystal structure becomes more distorted from the ideal cubic perovskite structure, the band gap tends to increase. acs.org For example, the calculated band gap for the cubic phase is significantly lower than that of the more distorted monoclinic phase. researchgate.netscispace.comfugus-ijsgs.com.ng

DFT calculations have shown that the room-temperature stable monoclinic (γ-WO3) phase has a wider band gap compared to other phases like orthorhombic and tetragonal WO3. researchgate.netacs.org The variation in the W-O-W bond angles and the tilting of the WO6 octahedra in different crystalline phases are key factors influencing the electronic structure and, consequently, the band gap. acs.org These theoretical findings are crucial for applications such as photocatalysis, where tuning the band gap to absorb a wider range of the solar spectrum is desirable. acs.org

| Crystalline Phase | Space Group | Calculated Band Gap (eV) | Band Gap Type |

|---|---|---|---|

| Monoclinic (γ) | P2₁/n | ~0.98 - 3.10 | Indirect/Direct |

| Monoclinic (ε) | Pc | Increases with distortion | - |

| Triclinic | P1 | Increases with distortion | - |

| Orthorhombic | Pbcn | ~1.4 - 2.3 | Indirect |

| Tetragonal | P4/nmm | ~1.22 - 1.8 | Direct |

| Cubic | Pm3m | ~0.67 - 1.02 | Indirect/Direct |

Modeling of Defects and Dopants (e.g., Oxygen Vacancies)

DFT is extensively used to model the effects of intrinsic defects, such as oxygen vacancies (VO), and extrinsic dopants on the properties of WO3. Oxygen vacancies are common defects in tungsten trioxide and are known to play a significant role in its electronic and optical properties. researchgate.netresearchgate.netacs.orgcnr.it

DFT calculations have shown that the formation energy of an oxygen vacancy is dependent on its location within the crystal lattice, with different values for vacancies created along different crystallographic directions in the monoclinic structure. researchgate.net The removal of an oxygen atom leads to the donation of two electrons to the conduction band, which is primarily composed of W 5d states, resulting in n-type doping. cnr.itnih.gov This partial filling of the conduction band is responsible for the metallic behavior observed in oxygen-deficient WO3 and is a key aspect of its electrochromic properties. researchgate.netnih.gov

The modeling of dopants using DFT provides insights into how substitutional atoms can modify the electronic structure and properties of WO3. For instance, studies have explored doping with elements like hafnium (Hf) to enhance its activity for water splitting. researchgate.net DFT calculations can predict the effect of dopants on the band gap, charge carrier concentration, and stability of the host lattice. researchgate.net Similarly, the interaction of palladium (Pd) with WO3 has been investigated to understand its role in enhancing gas sensing properties, with calculations showing that Pd modification strengthens interfacial bonds and increases electron density at the Fermi level. mdpi.comresearchgate.net

Studies on Adsorption and Activation of Small Molecules

The interaction of small molecules with the surfaces of tungsten trioxide is critical for its applications in catalysis and gas sensing. DFT calculations provide a molecular-level understanding of these adsorption and activation processes. Studies have investigated the adsorption of various molecules, including hydrogen (H2), carbon monoxide (CO), and oxygen (O2), on different WO3 surfaces. acs.orgmdpi.comresearchgate.netescholarship.orgresearchgate.netacs.orgescholarship.org

For hydrogen, DFT studies have shown that it can adsorb both on the surface and within the lattice of WO3. researchgate.net On the monoclinic WO3(001) surface, hydrogen atoms tend to bind to oxygen anions as protons, donating their valence electrons to the W 5d states. acs.orgacs.org This process, which can be either weakly exothermic or endothermic depending on coverage, explains the chemichromic effect observed in WO3. acs.org

The adsorption of CO on the perfect WO3(001) surface is found to be weak (physisorption). semanticscholar.org In contrast, O2 adsorption is more complex. While it is thermodynamically unfavorable on a perfect surface, it adsorbs strongly on a defective surface (with oxygen vacancies), forming an active O2- species. mdpi.com This highlights the crucial role of surface defects in activating molecules for catalytic reactions.

Simulation of Surface Reactions and Catalytic Pathways

Building upon the understanding of molecular adsorption, DFT is employed to simulate entire reaction pathways on WO3 surfaces. This allows for the determination of activation energy barriers and reaction energies, providing insights into the kinetics and thermodynamics of catalytic processes.

A notable example is the investigation of olefin metathesis, where WO3 is used as a catalyst. DFT calculations have been used to study the formation of tungsten-carbene active sites on the WO3(001) surface from the reaction with ethene and 2-butene (B3427860). acs.org These studies revealed that 2-butene forms the active sites more readily due to a combination of electrophilic and steric effects, highlighting the relationship between the catalyst surface structure and its activity. acs.org